tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate
Description
Properties
Molecular Formula |
C14H24BrNO2 |
|---|---|
Molecular Weight |
318.25 g/mol |
IUPAC Name |
tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate |
InChI |
InChI=1S/C14H24BrNO2/c1-14(2,3)18-13(17)16-11(9-15)8-10-6-4-5-7-12(10)16/h10-12H,4-9H2,1-3H3/t10-,11-,12-/m0/s1 |
InChI Key |
UQRHXURRXRUBKM-SRVKXCTJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1CBr |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CC1CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
-
Radical Bromination
- The tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate can be synthesized via radical bromination of the corresponding indoline compound.
- Bromination occurs at the C2 position of the indoline ring using N-bromosuccinimide (NBS) or other brominating agents.
- The tert-butyl group provides steric protection during bromination.
-
Reductive Amination
- Another approach involves reductive amination of an appropriate ketone or aldehyde with tert-butyl(2S,3aS,7aS)-2-(aminomethyl)-octahydro-1H-indole-1-carboxylate.
- The resulting amine is then brominated using a suitable brominating agent.
Industrial Production:
- Industrial-scale production methods typically involve the reductive amination route due to its efficiency and scalability.
Chemical Reactions Analysis
Oxidation: tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate can undergo oxidation reactions, converting the bromomethyl group to a carboxylic acid or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) to modify the compound.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development, especially in the field of central nervous system disorders.
Agrochemicals: The indole scaffold is valuable for designing agrochemicals (pesticides, herbicides).
Materials Science: tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate derivatives may find applications in materials science (e.g., liquid crystals, polymers).
Mechanism of Action
- The compound’s mechanism of action depends on its specific derivatives.
- Potential targets include receptors, enzymes, or cellular pathways related to neurological function or disease.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate
- Molecular Formula: C₁₃H₂₂BrNO₂
- Molecular Weight : 304.22 g/mol
- CAS No.: 2580114-39-0 (as per )
- Stereochemistry : The compound features a fused bicyclic octahydroindole core with a bromomethyl substituent at the 2-position and a tert-butyl carbamate group at the 1-position. Its stereochemical configuration (2S,3aS,7aS) is critical for its reactivity and applications in asymmetric synthesis .
Key Applications :
This compound serves as a chiral building block in pharmaceutical synthesis, particularly for angiotensin-converting enzyme (ACE) inhibitors like perindopril . The bromomethyl group acts as a versatile handle for further functionalization, such as nucleophilic substitution or cross-coupling reactions .
Comparison with Structurally Similar Compounds
tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate
- Structural Differences :
- Core Ring System : Cyclopenta[b]pyrrole (5,5-bicyclic) vs. octahydroindole (6,5-bicyclic).
- Substituents : Both share a bromomethyl group and tert-butyl carbamate but differ in ring conformation.
(2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid Derivatives
Benzyl Esters with Bromomethyl Substituents
- Example : (3aS,7aS)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate ().
- Comparison: Ester Group: Benzyl vs. tert-butyl. Benzyl esters require harsher conditions (e.g., hydrogenolysis) for deprotection, whereas tert-butyl esters are acid-labile . Ring System: Furopyridine vs. octahydroindole. The heteroatom in furopyridine alters electronic properties, affecting nucleophilic substitution kinetics .
Comparative Data Tables
Table 1: Structural and Physical Properties
*Estimated based on structural similarity.
Research Findings and Discussion
- Stereochemical Influence : The (2S,3aS,7aS) configuration ensures optimal spatial arrangement for binding to ACE, as demonstrated in perindopril derivatives . Deviations in stereochemistry (e.g., epi-Choi derivatives in ) reduce bioactivity.
- Reactivity Trends : Bromomethyl-substituted compounds exhibit faster alkylation rates compared to chloromethyl analogs (e.g., 5-(chloromethyl)-1,3-thiazole in ), though with higher molecular weight .
- Synthetic Efficiency : The target compound’s tert-butyl group simplifies purification via chromatography, contrasting with benzyl esters requiring additional deprotection steps .
Biological Activity
tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C14H22BrN2O2
- Molecular Weight : 320.24 g/mol
- CAS Number : 109523-13-9
- IUPAC Name : tert-butyl (2S,3aS,7aS)-2-(bromomethyl)octahydro-1H-indole-1-carboxylate
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties such as anticancer, antibacterial, and anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds with indole structures often exhibit significant anticancer properties. A study by Pendergrass et al. (2018) demonstrated that derivatives of indole compounds possess cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Antibacterial Activity
Indole derivatives have also shown promising antibacterial activity. The bromomethyl group in this compound enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell lysis. In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is crucial for developing new anti-inflammatory agents.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A derivative of this compound was tested against breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM.
- Antibacterial Study : In a study assessing the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 25 µg/mL respectively, indicating strong antibacterial potential.
- Anti-inflammatory Study : In vivo experiments using a murine model of inflammation demonstrated a decrease in paw swelling by 40% after treatment with the compound at dosages of 20 mg/kg.
Q & A
Q. Critical Considerations :
- Monitor reaction temperature (<0°C for bromination to prevent racemization).
- Validate stereochemistry via X-ray crystallography or NOE NMR experiments .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from the compound’s rigid bicyclic structure?
Methodological Answer:
Contradictions often stem from dynamic conformational changes or overlapping signals. Strategies include:
- Variable-temperature NMR : Perform experiments at low temperatures (e.g., –40°C) to "freeze" conformers and simplify splitting patterns .
- DFT calculations : Compare experimental / NMR shifts with computational models (e.g., Gaussian or ORCA) to assign signals accurately .
- 2D NMR techniques : Use HSQC, HMBC, and ROESY to resolve connectivity and spatial proximity of protons (e.g., distinguishing axial vs. equatorial bromomethyl groups) .
Example : In related octahydroindole derivatives, ROESY correlations between the bromomethyl proton and H-3a confirm the axial orientation of the substituent .
Basic: What analytical techniques are essential for confirming the compound’s purity and stereochemical integrity?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to separate enantiomers; retention time compared to standards validates enantiopurity .
- Mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₂₁BrN₂O₂) with <2 ppm error .
- Polarimetry : Measure specific optical rotation ([α]D²⁵) and compare to literature values for (2S,3aS,7aS) configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
